molecular formula C18H16ClF3N2O4 B5552733 N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE

N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE

Cat. No.: B5552733
M. Wt: 416.8 g/mol
InChI Key: WHOVPACGZPRVHF-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide is a chemical compound with the molecular formula C18H16ClF3N2O4 . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H16ClF3N2O4 . The SMILES string representation is CC(=O)Nc1ccc(cc1Cl)C(F)(F)F . This provides a text notation for chemical structures and can be used to predict the 3D structure of the molecule.

Scientific Research Applications

Chemical Synthesis and Modification

Studies on compounds with structural similarities emphasize the importance of chemical synthesis and modification techniques. For example, research on the oxidation of phenylglyoxal dihydrazones to phenyl-1,2,3-triazoles shows the potential for creating diverse chemical structures with potential applications in material science and pharmaceuticals (H. E. Khadem, M. Shaban, M. Nassr, 1970). Similarly, the study on the radiosynthesis of chloroacetanilide herbicides indicates the importance of precise chemical modifications for the development of agricultural chemicals (B. Latli, J. Casida, 1995).

Structural Analysis and Crystallography

Research on the structure of N-(4-Chloro-α,α-dimethoxybenzyl)acetamide highlights the role of crystallography in understanding the molecular conformation and potential interactions of chemicals (B. Hajjem, A. Kallel, I. Svoboda, B. Baccar, 1993). This knowledge is crucial for designing drugs and materials with desired properties.

Agricultural Applications

Compounds like mefluidide demonstrate the potential of chemical agents to enhance agricultural productivity by protecting plants from stress, indicating a possible application area for similar compounds (M. Tseng, P. Li, 1984).

Antimicrobial and Antioxidant Activities

The exploration of antimicrobial and antioxidant activities in related chemical structures, such as rhodanine-3-acetic acid derivatives, provides insight into the potential biomedical applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide (M. Krátký, J. Vinšová, J. Stolaříková, 2017).

Pharmaceutical Research

The design and synthesis of novel compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for anticancer drug development highlight the importance of chemical compounds in pharmaceutical research (G. Sharma, S. Anthal, D. Geetha, et al., 2018). This suggests potential applications for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide in drug discovery and development.

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation. Precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P337 + P313 - If eye irritation persists: Get medical advice/attention .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O4/c1-26-15-6-3-11(7-16(15)27-2)9-23-28-10-17(25)24-14-8-12(18(20,21)22)4-5-13(14)19/h3-9H,10H2,1-2H3,(H,24,25)/b23-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOVPACGZPRVHF-NUGSKGIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NOCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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